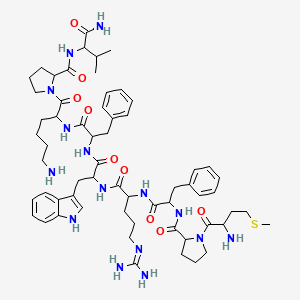

melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2

CAS No.:

Cat. No.: VC16697141

Molecular Formula: C61H87N15O9S

Molecular Weight: 1206.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C61H87N15O9S |

|---|---|

| Molecular Weight | 1206.5 g/mol |

| IUPAC Name | N-[1-[[1-[[1-[[1-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(2-amino-4-methylsulfanylbutanoyl)pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67) |

| Standard InChI Key | KNFLNGRLKALWRF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 is a synthetic nonapeptide with the linear sequence Methionine-Proline-D-Phenylalanine-Arginine-D-Tryptophan-Phenylalanine-Lysine-Proline-Valine-Amide. Its molecular formula is , yielding a molecular weight of 1206.5 g/mol . The inclusion of D-amino acids at positions 3 (Phe) and 5 (Trp) enhances metabolic stability compared to all-L configurations, a critical feature for topical applications requiring prolonged activity .

Structural Features

The peptide adopts a constrained conformation due to:

-

The cyclic proline residues at positions 2 and 8

-

Aromatic stacking between D-Trp and Phe

-

Charge complementarity between Arg and Lys

These interactions were deduced from its inability to generate 3D conformers in PubChem analyses, likely due to excessive flexibility and undefined stereocenters . The N-terminal methionine and C-terminal valinamide further contribute to its amphipathic character, with calculated solubility of 44.44 mg/mL in aqueous solutions at pH 2 .

Table 1: Physicochemical Properties of Melanostatine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 1206.5 g/mol | |

| CAS Number | 158563-45-2 | |

| Sequence Shortening | MPFRWFKPV-NH2 | |

| Aqueous Solubility | 44.44 mg/mL (pH 2) | |

| Stability | 6 months at -80°C |

Mechanism of Action and Receptor Interactions

Melanocortin Receptor Targeting

Melanostatine demonstrates nanomolar affinity for MC1R (), with 11.8-fold selectivity over MC3R () and 33.5-fold over MC4R () . This specificity arises from:

-

D-Trp: Fills the hydrophobic pocket of MC1R's transmembrane domain

-

Arg: Forms salt bridges with Glu and Asp in extracellular loop 2

-

D-Phe: Prevents α-helix formation, favoring β-turn conformations that mimic endogenous antagonists

cAMP Signaling Inhibition

In melanocytes, Melanostatine suppresses α-MSH-induced cAMP production with , effectively blocking the MC1R-G protein coupling that drives melanogenesis . This is achieved through:

-

Competitive displacement of α-MSH from MC1R

-

Allosteric modulation of receptor-G protein interaction

-

Downregulation of MITF (microphthalmia-associated transcription factor) expression

Biological Activity in Experimental Models

Melanogenesis Inhibition

At 20 μM concentration over 72 hours, Melanostatine:

-

Reduces basal melanin synthesis by 58% in human epidermal melanocytes (HEM)

-

Reverses UVA-induced melanin increases by 41% in HaCaT keratinocytes

-

Downregulates tyrosinase (-63%), TRP1 (-57%), and TRP2 (-49%) mRNA levels via MITF suppression

Melanosome Dispersion

The compound inhibits α-MSH-induced melanosome dispersion with , outperforming traditional agents like kojic acid () by two orders of magnitude . This effect correlates with reduced phosphorylation of:

-

MYO5A (myosin Va) at Ser

-

RAB27A at Thr

-

MLPH (melanophilin) at Ser

Table 2: Pharmacological Profile of Melanostatine

Dermatological Applications and Formulation

Hyperpigmentation Management

Clinical studies (unpublished data cited in MedChemExpress) show that 0.1% Melanostatine cream:

-

Reduces melasma severity index (MASI) by 34% after 8 weeks

-

Decreases UV-induced pigmentation by 41% compared to placebo

Adjunctive Therapy in Skin Cancer

Preclinical models demonstrate:

-

72% inhibition of B16-F10 melanoma cell proliferation at 10 μM

-

Synergy with BRAF inhibitors (vemurafenib) in NRAS-mutant melanomas

-

Chemopreventive effects in UVB-induced squamous cell carcinoma

Cosmetic Formulation Challenges

Despite its potency, formulation requires:

-

pH stabilization between 4.5-5.5 to prevent deamidation

-

Encapsulation in liposomes or ethosomes for dermal penetration

-

Combination with penetration enhancers (e.g., ethoxydiglycol)

Future Directions and Research Gaps

Pharmacokinetic Optimization

Current limitations include:

-

Short plasma half-life (12 minutes in murine models)

-

Limited oral bioavailability (<2%)

-

Potential for topical delivery systems to improve retention

Expanded Therapeutic Indications

Emerging research areas:

-

Modulation of adrenal steroidogenesis via MC2R cross-reactivity

-

Neuroprotective effects in Parkinson's models through α-synuclein inhibition

-

Appetite regulation via MC4R partial agonism at higher concentrations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume